molecular formula C23H18O2 B14595033 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione CAS No. 60423-44-1

2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14595033
CAS No.: 60423-44-1
M. Wt: 326.4 g/mol
InChI Key: ARRWMZASBHNOJB-UHFFFAOYSA-N
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Description

2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is an organic compound with a complex structure that includes an indene core substituted with a 2-methylphenyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione typically involves the reaction of indene derivatives with appropriate aryl halides under specific conditions. One common method includes the use of Grignard reagents, where the indene derivative reacts with a Grignard reagent prepared from 2-methylphenyl bromide and phenyl bromide. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or hydrocarbons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione is unique due to its indene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

60423-44-1

Molecular Formula

C23H18O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-[(2-methylphenyl)-phenylmethyl]indene-1,3-dione

InChI

InChI=1S/C23H18O2/c1-15-9-5-6-12-17(15)20(16-10-3-2-4-11-16)21-22(24)18-13-7-8-14-19(18)23(21)25/h2-14,20-21H,1H3

InChI Key

ARRWMZASBHNOJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(C2C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4

Origin of Product

United States

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